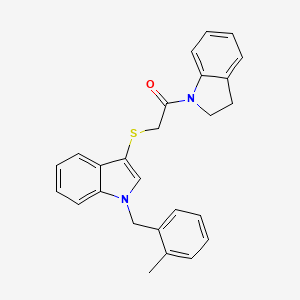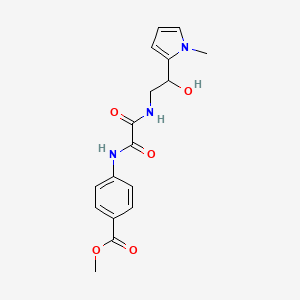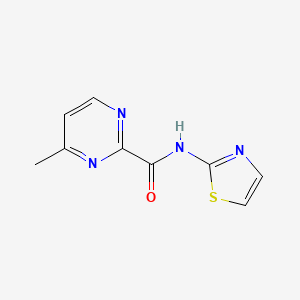
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CUDC-305, which is a potent inhibitor of histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone involves the inhibition of HDAC and EGFR tyrosine kinase. HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. EGFR tyrosine kinase is a receptor that is involved in cell proliferation, differentiation, and survival. By inhibiting these two targets, 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone can inhibit tumor growth in xenograft mouse models.
実験室実験の利点と制限
One of the major advantages of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is its potency as an HDAC and EGFR tyrosine kinase inhibitor. This compound has been shown to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in in vivo experiments.
将来の方向性
There are several future directions for the research on 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone. One direction is to study the combination of this compound with other anti-cancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosing and administration. Additionally, the potential applications of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone in other fields, such as neurodegenerative diseases and inflammation, can also be explored.
合成法
The synthesis of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-(1H-indol-3-yl)ethan-1-amine by reacting indole with ethylenediamine. In the second step, 2-(1H-indol-3-yl)ethan-1-amine is reacted with 2-methylbenzyl chloride to form 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethan-1-amine. The third step involves the reaction of 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethan-1-amine with carbon disulfide and sodium hydride to form 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethanethioamide. Finally, 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethanethioamide is reacted with 2-bromoacetophenone to form 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone.
科学的研究の応用
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in cancer research. It has been found that 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a potent inhibitor of HDAC and EGFR tyrosine kinase, which are both involved in cancer progression. Therefore, this compound has the potential to be used as an anti-cancer agent.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-8-2-3-10-21(19)16-27-17-25(22-11-5-7-13-24(22)27)30-18-26(29)28-15-14-20-9-4-6-12-23(20)28/h2-13,17H,14-16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERXDOVLRAKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)
![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)